molecular formula C22H30B2O4 B12330852 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

Cat. No.: B12330852
M. Wt: 380.1 g/mol
InChI Key: ZQPFIGFAGVSNNZ-UHFFFAOYSA-N
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Description

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of two boronate ester groups attached to a naphthalene core. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene typically involves the reaction of 1,4-dibromonaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronate groups can be oxidized to form boronic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or cesium carbonate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura reactions.

    Boronic Acids: Formed through oxidation of the boronate groups.

Scientific Research Applications

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Applied in the production of materials such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene exerts its effects is primarily through its role as a boronate ester. In cross-coupling reactions, the boronate groups facilitate the formation of carbon-carbon bonds by acting as nucleophiles. The palladium catalyst plays a crucial role in the activation of the boronate groups and the subsequent coupling with aryl halides.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to its benzene-based counterparts. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.

Properties

Molecular Formula

C22H30B2O4

Molecular Weight

380.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-13-14-18(16-12-10-9-11-15(16)17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3

InChI Key

ZQPFIGFAGVSNNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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